molecular formula C20H17N5O3S B2803920 N-[4-[(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfamoyl]phenyl]acetamide CAS No. 724738-58-3

N-[4-[(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfamoyl]phenyl]acetamide

Cat. No. B2803920
CAS RN: 724738-58-3
M. Wt: 407.45
InChI Key: JWLPNOJCRWSUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfamoyl]phenyl]acetamide, also known as CUDC-907, is a small molecule inhibitor that targets both histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K) enzymes. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers.

Mechanism of Action

N-[4-[(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfamoyl]phenyl]acetamide works by inhibiting both HDAC and PI3K enzymes. HDACs play a crucial role in regulating gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the induction of cell death. PI3K is a key signaling molecule that regulates cell growth, survival, and proliferation. Its inhibition can lead to the suppression of tumor growth and the induction of apoptosis.
Biochemical and Physiological Effects:
N-[4-[(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfamoyl]phenyl]acetamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and enhance the immune response against cancer cells. Moreover, it has been shown to have synergistic effects when used in combination with other anti-cancer agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-[(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfamoyl]phenyl]acetamide is its dual inhibition of HDAC and PI3K enzymes, which makes it a potent anti-cancer agent. Moreover, it has shown favorable pharmacokinetic properties and good tolerability in preclinical studies. However, one of the limitations of N-[4-[(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfamoyl]phenyl]acetamide is its potential toxicity, which may limit its clinical use.

Future Directions

There are several future directions for the development of N-[4-[(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfamoyl]phenyl]acetamide. One potential direction is the development of combination therapies that include N-[4-[(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfamoyl]phenyl]acetamide and other anti-cancer agents. Another direction is the evaluation of N-[4-[(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfamoyl]phenyl]acetamide in clinical trials for the treatment of various cancers. Moreover, there is a need for further research to elucidate the molecular mechanisms underlying the anti-tumor activity of N-[4-[(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfamoyl]phenyl]acetamide.

Synthesis Methods

N-[4-[(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfamoyl]phenyl]acetamide can be synthesized via a multistep process that involves the coupling of several key intermediates. The synthesis involves the use of various reagents and solvents, and the final product is obtained through purification and crystallization.

Scientific Research Applications

N-[4-[(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfamoyl]phenyl]acetamide has been extensively studied in preclinical models of cancer, where it has demonstrated potent anti-tumor activity. It has been shown to inhibit the growth of various cancer cell lines, including those that are resistant to other therapies. Moreover, N-[4-[(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfamoyl]phenyl]acetamide has been shown to induce apoptosis, inhibit angiogenesis, and enhance the immune response against cancer cells.

properties

IUPAC Name

N-[4-[(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-14(26)22-16-7-9-18(10-8-16)29(27,28)24-17-5-3-15(4-6-17)19-13-25-12-2-11-21-20(25)23-19/h2-13,24H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLPNOJCRWSUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfamoyl]phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.